1-[3-(Trifluoromethyl)phenyl]piperazine

Serotonin Receptor Pharmacology 5-HT2C Agonism Phenylpiperazine SAR

Procure 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) for pharmacological studies requiring defined 5-HT2C affinity (Ki=62 nM). The meta-CF3 substituent provides distinct lipophilicity and metabolic stability versus unsubstituted phenylpiperazines. Essential for synthesizing tandospirone analogs with sub-nanomolar 5-HT1A affinity (0.3–34 nM). Validated in behavioral pharmacology and forensic toxicology. Ensure high purity (≥98%) for reproducible research.

Molecular Formula C11H13F3N2
Molecular Weight 230.23 g/mol
CAS No. 15532-75-9
Cat. No. B374031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)phenyl]piperazine
CAS15532-75-9
Synonyms1-(3-trifluoromethylphenyl)piperazine
1-(m-trifluoromethylphenyl)piperazine
TFMPP
Molecular FormulaC11H13F3N2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2
InChIKeyKKIMDKMETPPURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Trifluoromethyl)phenyl]piperazine (CAS 15532-75-9) Procurement Guide: Core Chemical Identity and Receptor Pharmacology


1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) is an N-arylpiperazine derivative characterized by a 3-(trifluoromethyl)phenyl substituent at the piperazine 1-position . The compound is a non-selective serotonin (5-HT) receptor agonist with quantitatively defined binding affinities across multiple 5-HT receptor subtypes, most notably a Ki of 62 nM at the 5-HT2C receptor [1]. The presence of the trifluoromethyl group confers distinct physicochemical and pharmacological properties compared to other halogenated or unsubstituted phenylpiperazine analogs, forming the basis for its utility as a pharmacological tool compound and a structural scaffold in central nervous system drug discovery.

Procurement Risk Alert: Why 1-[3-(Trifluoromethyl)phenyl]piperazine (CAS 15532-75-9) Cannot Be Interchanged with Unsubstituted or Alternative Halogenated Phenylpiperazines


Substitution of 1-[3-(Trifluoromethyl)phenyl]piperazine with structurally similar phenylpiperazines is not pharmacologically or analytically equivalent. The electron-withdrawing trifluoromethyl (-CF₃) group at the meta position of the phenyl ring substantially alters both receptor binding affinity profiles and metabolic stability compared to unsubstituted phenyl, chloro-, or methoxy-substituted analogs. Specifically, the -CF₃ substituent increases lipophilicity (calculated LogP) and modulates electron density on the aromatic ring, which directly impacts the compound's interaction with hydrophobic binding pockets of serotonin receptors. These differences translate into quantifiable variations in Ki values across 5-HT receptor subtypes, as well as distinct metabolic pathways involving CYP2D6-mediated hydroxylation, meaning that generic substitution without explicit experimental validation would invalidate comparative pharmacological studies and compromise synthetic route fidelity in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for 1-[3-(Trifluoromethyl)phenyl]piperazine (CAS 15532-75-9) Relative to Key Comparators


5-HT2C Receptor Affinity: TFMPP vs. mCPP — Quantitative Comparison of Ki Values

TFMPP demonstrates a 3.1-fold higher affinity (lower Ki) for the 5-HT2C receptor compared to the chlorinated analog mCPP (1-(3-chlorophenyl)piperazine). This quantitative difference is critical for studies where selective 5-HT2C activation is desired. While both compounds are non-selective 5-HT agonists, TFMPP exhibits a Ki of 62 nM at 5-HT2C [1], whereas mCPP shows a reported Ki of 192 nM at the same receptor subtype [2]. The -CF₃ substituent of TFMPP enhances hydrophobic interactions within the 5-HT2C binding pocket relative to the -Cl substituent of mCPP.

Serotonin Receptor Pharmacology 5-HT2C Agonism Phenylpiperazine SAR

5-HT1 Binding Site Selectivity: TFMPP vs. 2-MPP — Quantitative Fold-Selectivity Comparison

In a direct comparative study of phenylpiperazines, 1-(2-methoxyphenyl)piperazine (2-MPP) was found to possess a Ki of 35 nM at 5-HT1 sites, comparable to TFMPP's Ki of 20 nM [1]. However, the critical differentiating factor is receptor selectivity: 2-MPP displayed a 100-fold selectivity for 5-HT1 sites over other binding sites, whereas TFMPP exhibited only an 8-fold selectivity. This 12.5-fold difference in selectivity ratio indicates that while both compounds have similar primary target affinity, 2-MPP is a substantially cleaner pharmacological probe for 5-HT1-mediated effects. Researchers requiring broad serotonergic engagement should select TFMPP; those requiring minimal off-target activity should select 2-MPP.

5-HT1 Receptor Binding Selectivity Phenylpiperazine Scaffold Optimization

5-HT1A Receptor Affinity: TFMPP Parent Scaffold vs. Tandospirone — Quantitative Benchmarking for Drug Design

The unsubstituted parent compound TFMPP exhibits moderate 5-HT1A receptor affinity (Ki = 288 nM) [1]. In contrast, the clinically approved anxiolytic tandospirone, which incorporates a structurally elaborated piperazine moiety, demonstrates a Ki of 27 nM at the same receptor [2], representing an approximately 10.7-fold higher affinity. This quantitative gap illustrates the affinity gain achievable through rational structural elaboration of the TFMPP scaffold. Furthermore, SAR studies on imide derivatives containing the 1-(m-trifluorophenyl)piperazine fragment have achieved Ki values as low as 0.3–34 nM at 5-HT1A receptors [3], demonstrating that the TFMPP core can be optimized to exceed tandospirone's affinity by up to 90-fold.

5-HT1A Receptor Agonism Anxiolytic Drug Discovery Piperazine Pharmacophore

Metabolic Stability and CYP2D6-Dependent Clearance: TFMPP Pharmacokinetic Differentiation from Non-CF₃ Analogs

The -CF₃ substituent of TFMPP directs its metabolic fate toward CYP2D6-mediated hydroxylation, with CYP2D6 accounting for approximately 81% of the net intrinsic clearance in human liver microsomes [1]. This strong CYP2D6 dependence creates a quantifiable pharmacokinetic distinction between extensive metabolizers (EM) and poor metabolizers (PM): metabolite formation in PM genotype human liver microsomes was significantly lower (63% reduction) compared to pooled human liver microsomes. Furthermore, hydroxylation was inhibited by 77% in the presence of quinidine, a selective CYP2D6 inhibitor. This CYP2D6-centric metabolism profile differs from non-CF₃ phenylpiperazines, which may undergo alternative metabolic routes (e.g., N-dealkylation for mCPP), resulting in different in vivo half-lives and metabolite profiles.

Drug Metabolism CYP2D6 Polymorphism Pharmacokinetic Differentiation

Evidence-Based Procurement Scenarios for 1-[3-(Trifluoromethyl)phenyl]piperazine (CAS 15532-75-9)


Pharmacological Tool for 5-HT2C-Mediated Behavioral Studies Requiring Broad Serotonergic Engagement

Based on the quantitative 3.1-fold higher 5-HT2C affinity (Ki = 62 nM) of TFMPP relative to mCPP (Ki = 192 nM) [1], researchers investigating 5-HT2C-mediated behaviors (e.g., anxiety, feeding, drug discrimination) should procure TFMPP when a non-selective agonist profile with moderate 5-HT2C preference is acceptable. TFMPP's lower selectivity (8-fold for 5-HT1) relative to 2-MPP (100-fold) [2] means it is less suitable as a clean 5-HT1 probe but ideal for studies where multi-receptor engagement mimics endogenous serotonergic tone. The compound's established use in drug discrimination assays with BZP [3] further supports its utility in behavioral pharmacology.

Scaffold for 5-HT1A-Targeted Medicinal Chemistry Optimization Campaigns

Procurement of TFMPP as a starting scaffold is justified by the demonstrated ability of the 1-(m-trifluorophenyl)piperazine fragment to achieve Ki values of 0.3–34 nM at 5-HT1A receptors when elaborated with appropriate imide substituents [1]. This affinity range surpasses the clinical benchmark tandospirone (Ki = 27 nM) by up to 90-fold. The fragment's validated in vivo anxiolytic and antidepressant-like activity in mouse behavioral models [1] provides a strong rationale for its selection over unsubstituted phenylpiperazine scaffolds in CNS drug discovery programs targeting 5-HT1A-mediated indications.

Analytical Reference Standard for Forensic Toxicology and Metabolism Studies

Given TFMPP's status as a controlled designer drug in multiple jurisdictions and its appearance as a metabolite of antrafenine [1], procurement of high-purity TFMPP is essential for forensic toxicology laboratories developing LC-MS/MS or GC-MS methods for piperazine detection. The compound's well-characterized CYP2D6-dependent metabolism, with 81% of intrinsic clearance attributed to CYP2D6 and 77% inhibition by quinidine [2], provides a defined metabolic reference point for in vitro metabolism studies using human liver microsomes. This metabolic profile differentiates TFMPP from other piperazine designer drugs that undergo alternative biotransformation pathways.

Synthetic Intermediate for Tandospirone Analogs and D3/5-HT2 Receptor-Targeted Compounds

TFMPP serves as a key synthetic building block in palladium-catalyzed hydroarylation reactions for the construction of tandospirone analogs containing the 1-[3-(trifluoromethyl)phenyl]piperazine moiety [1]. Additionally, the compound is explicitly cited as an intermediate in the preparation of (piperazinylethyl)cyclohexanamide derivatives for the treatment or prevention of D3 and/or 5-HT2 receptor diseases [2]. For synthetic chemistry groups pursuing these specific compound classes, TFMPP procurement is non-substitutable; alternative phenylpiperazines would yield structurally distinct products with different pharmacological profiles.

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